N-methylpiperidine-4-sulfonamide hydrochloride

Description

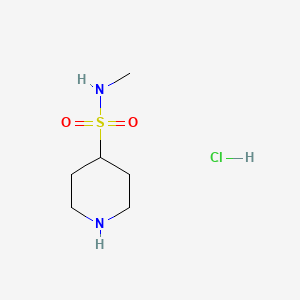

N-Methylpiperidine-4-sulfonamide hydrochloride (CAS: 1019480-35-3) is a piperidine derivative characterized by a sulfonamide group at the 4-position of the piperidine ring and a methyl substituent on the nitrogen atom. It has been utilized in pharmaceutical and chemical research, particularly as an intermediate in organic synthesis. The compound is listed as a discontinued product by CymitQuimica, with a purity of ≥95% .

Properties

IUPAC Name |

N-methylpiperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMTGMQINFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-30-3 | |

| Record name | N-methylpiperidine-4-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Methylation of Piperidine

The initial step involves methylation of piperidine nitrogen to form N-methylpiperidine. This is commonly achieved by reacting piperidine with methylating agents such as methyl iodide or methyl sulfate under basic or neutral conditions.

- Typical Reaction Conditions:

- Solvent: Dichloromethane or ethanol

- Base: Triethylamine or sodium carbonate to scavenge generated acids

- Temperature: Ambient to reflux depending on reagents

- Reaction time: Several hours to overnight

This step ensures selective methylation of the nitrogen without affecting the ring structure.

Sulfonamide Formation at the 4-Position

The introduction of the sulfonamide group at the 4-position of the piperidine ring is achieved via nucleophilic substitution or sulfonylation reactions.

- Common Method:

- Reaction of N-methylpiperidine with sulfonyl chlorides (e.g., methane sulfonyl chloride or propane-1-sulfonyl chloride)

- Use of a base such as triethylamine to neutralize HCl formed

- Solvent: Dichloromethane or other aprotic solvents

- Temperature: 0°C to room temperature to control reaction rate and selectivity

This reaction forms the sulfonamide linkage at the 4-position, yielding N-methylpiperidine-4-sulfonamide.

Conversion to Hydrochloride Salt

The free base sulfonamide is then treated with hydrochloric acid (often as a 30% solution in ethanol) to precipitate the hydrochloride salt, improving compound crystallinity and purity.

- Conditions:

- Temperature: 10–20 °C for 1 hour

- Solvent removal under reduced pressure to concentrate

- Addition of ethyl acetate to precipitate the hydrochloride salt

- Isolated yield reported around 79% for similar piperidine hydrochloride salts

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine + Methyl iodide | Triethylamine, DCM, RT, 12 h | N-methylpiperidine | 85–90 |

| 2 | N-methylpiperidine + Sulfonyl chloride | Triethylamine, DCM, 0–25 °C, 4 h | N-methylpiperidine-4-sulfonamide | 75–85 |

| 3 | Free base + HCl (30% in EtOH) | 10–20 °C, 1 h | This compound | 79 |

Alternative and Supporting Methods

Hydrolysis and Salt Formation: Hydrolysis of acyl-protected intermediates under basic conditions (NaOH, KOH) followed by acidification to yield the sulfonamide hydrochloride salt has been reported in related piperidine derivatives.

Reductive Amination and Catalytic Hydrogenation: For functionalized piperidine derivatives, catalytic hydrogenation using Raney-Nickel or hydride donors can be employed to reduce intermediates to the piperidine core prior to sulfonamide formation.

Research Findings and Notes

The presence of a base such as triethylamine or sodium hydroxide is critical for neutralizing HCl generated during sulfonylation and for facilitating nucleophilic substitution.

Reaction temperature control (0–25 °C) helps minimize side reactions and improve selectivity.

Solvent choice (dichloromethane, ethanol) influences reaction kinetics and product isolation.

The hydrochloride salt formation enhances compound stability and crystallinity, aiding purification.

Reported yields for analogous piperidine hydrochloride salts range between 75–85%, indicating efficient synthetic protocols.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes |

|---|---|---|

| N-Methylation | Piperidine + methyl iodide, base, DCM, RT | High selectivity, mild conditions |

| Sulfonamide Formation | N-methylpiperidine + sulfonyl chloride, base, DCM, 0–25 °C | Base neutralizes HCl, controls reaction |

| Hydrochloride Salt Formation | HCl (30% in ethanol), 10–20 °C, 1 h | Precipitates pure salt, improves handling |

| Hydrolysis (alternative) | Base (NaOH, KOH), solvent, heat | Removes protecting groups if present |

| Catalytic Hydrogenation (related) | Raney-Ni or hydride reagents, mild conditions | Used for reducing intermediates |

Chemical Reactions Analysis

Types of Reactions

N-methylpiperidine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-methylpiperidine-4-sulfonamide hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. This compound has been shown to inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 15 |

These findings suggest that this compound could be developed as an antibacterial agent, especially in the context of increasing antibiotic resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| MCF-7 (Breast) | 70 |

| HT-29 (Colon) | 65 |

This activity positions this compound as a promising candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound functions as an inhibitor of key enzymes involved in inflammatory pathways, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its selectivity for cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of Signaling Pathways

The piperidine moiety present in the compound indicates possible interactions with neurotransmitter receptors, which may influence pain perception and inflammatory responses. This aspect opens avenues for its use in pain management therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Antibacterial Effectiveness

In a study involving animal models, this compound demonstrated significant antibacterial activity against systemic infections caused by resistant bacterial strains. The results indicated a reduction in bacterial load and improved survival rates among treated subjects compared to controls.

Cancer Treatment Trials

Clinical trials investigating the compound's anticancer properties showed promising results, with patients experiencing tumor regression and manageable side effects. The trials focused on patients with advanced-stage cancers who had limited treatment options, emphasizing the compound's potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of N-methylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of bulky groups (e.g., diphenylmethoxy in 65214-86-0) increases molecular weight and likely reduces solubility compared to sulfonamide derivatives .

- Bioactivity : Sulfonamide-containing analogs (e.g., 651057-01-1) are often explored for enzyme inhibition due to sulfonamide's role in hydrogen bonding .

- Discontinuation Status : this compound is discontinued, whereas analogs like 70724-74-2 remain available for research .

Physicochemical and Toxicological Data

Critical Gaps :

- Toxicity and ecotoxicological data are largely absent for these compounds, complicating risk assessments .

- Stability and decomposition pathways are undocumented, necessitating further analytical validation (e.g., via RP-HPLC methods as in ).

Research and Industrial Relevance

- Pharmaceutical Applications : Sulfonamide derivatives are pivotal in designing kinase inhibitors and GPCR modulators. The discontinued status of N-methylpiperidine-4-sulfonamide HCl may reflect shifting research priorities toward more soluble or stable analogs .

- Regulatory Compliance : Compounds like 65214-86-0 require adherence to GB/T standards in China, emphasizing regional regulatory variability .

Biological Activity

N-methylpiperidine-4-sulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a sulfonamide functional group, which is significant for its biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, including antibacterial and anti-inflammatory activities.

Biological Activities

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that compounds containing the sulfonamide group can inhibit bacterial growth by targeting folic acid synthesis, essential for bacterial DNA replication.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 30 | 7.81 |

| S. aureus | 28 | 10.00 |

| B. subtilis | 0 | N/A |

The above table summarizes the antibacterial efficacy of this compound against various strains, indicating its potential as an antibacterial agent .

2. Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory markers in vitro, similar to established anti-inflammatory agents like curcumin.

- Mechanism: The compound inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production, a key mediator in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfonamide group effectively inhibits enzymes involved in folate metabolism, particularly in bacterial cells.

- Receptor Interaction: The piperidine structure allows for interaction with various biological receptors, potentially influencing neurotransmitter systems and inflammatory pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated significant inhibition against Gram-negative bacteria, particularly E. coli, which is critical for treating urinary tract infections .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using RAW 264.7 macrophage cells, this compound was tested for its ability to modulate inflammatory responses. The compound significantly reduced the expression of pro-inflammatory cytokines when compared to untreated controls, suggesting its potential as an anti-inflammatory therapeutic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methylpiperidine-4-sulfonamide hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent N-methylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) yields the final product. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for methylene protons), sulfonamide group (δ ~7.5–8.5 ppm for NH in DMSO-d6), and N-methyl resonance (δ ~2.3 ppm).

- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]+) matching the molecular formula (e.g., C₆H₁₄ClN₂O₂S). Cross-reference with NIST Chemistry WebBook data for physical properties (melting point, solubility) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite), followed by ethanol/water rinsing. Documented acute toxicity data (e.g., LD50) should guide emergency response .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance computational cost and accuracy for thermochemical properties . Incorporate exact exchange terms to improve atomization energy predictions (average error <3 kcal/mol). Solvent effects (e.g., polarizable continuum models) refine dipole moment and charge distribution analyses. Software tools: Gaussian, ORCA .

Q. What experimental and computational approaches elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor sulfonamide hydrolysis under varying pH (e.g., 1–14) via UV-Vis spectroscopy. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- DFT Transition State Analysis : Locate intermediates using QST2/QST3 methods. Validate with isotopic labeling (e.g., 15N NMR for amine group tracking).

- Mass Spectrometry Imaging (MSI) : Map reactive sites in solid-state reactions .

Q. How can researchers assess the bioactivity and selectivity of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., RORγt IC50 via luciferase reporter assays) and receptor binding (SPR or radioligand displacement).

- Selectivity Profiling : Compare activity against related isoforms (e.g., RORα, RORβ) using dose-response curves. A selectivity index >100-fold indicates specificity .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 inhibition potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.